

physicochemical properties of 1-(cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Cyclopropylmethyl)piperidin-4-one

Cat. No.: B1603175

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1-(Cyclopropylmethyl)piperidin-4-one**

Authored by: A Senior Application Scientist

Introduction

1-(Cyclopropylmethyl)piperidin-4-one is a heterocyclic organic compound that belongs to the piperidine class. The piperidine ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals, making it a cornerstone of medicinal chemistry. The incorporation of a cyclopropylmethyl group at the nitrogen atom of the piperidin-4-one core introduces unique conformational constraints and lipophilic characteristics, which can significantly influence its biological activity and pharmacokinetic profile. Piperidin-4-ones, in general, are recognized as versatile intermediates in the synthesis of various biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, and anti-HIV properties.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **1-(cyclopropylmethyl)piperidin-4-one**, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. Understanding these fundamental properties is paramount for optimizing synthetic routes, designing novel analogs, and predicting the in vivo behavior of drug candidates.

Chemical Identity and Structure

A thorough understanding of the chemical identity of **1-(cyclopropylmethyl)piperidin-4-one** is the foundation for all subsequent physicochemical analysis.

Molecular Formula: $C_9H_{15}NO$ [2][3]

Molecular Weight: 153.22 g/mol [3][4]

CAS Number: 49682-96-4 [2][3][5]

Synonyms: 1-(Cyclopropylmethyl)-4-piperidone, 4-Piperidinone, 1-(cyclopropylmethyl)-[2]

Structural Elucidation

The structural formula of **1-(cyclopropylmethyl)piperidin-4-one** is characterized by a six-membered piperidine ring containing a ketone functional group at the 4-position and a cyclopropylmethyl substituent on the nitrogen atom.

Figure 1. Chemical structure of **1-(cyclopropylmethyl)piperidin-4-one**.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Physical State and Appearance

1-(Cyclopropylmethyl)piperidin-4-one is typically a colorless to light yellow liquid at room temperature. [2][3]

Key Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **1-(cyclopropylmethyl)piperidin-4-one**. It is important to note that some of these values are predicted based on computational models.

Property	Value	Source
Molecular Weight	153.22 g/mol	[3][4][6]
Boiling Point	252.7 ± 15.0 °C (Predicted)	[3][6]
Density	1.087 ± 0.06 g/cm ³ (Predicted)	[3][6]
pKa	7.94 ± 0.20 (Predicted)	[3][6]

Solubility

The solubility of a compound in various solvents is a crucial parameter for its formulation and delivery. While specific quantitative solubility data for **1-(cyclopropylmethyl)piperidin-4-one** is not readily available in the provided search results, its chemical structure suggests it would be miscible with a range of organic solvents. Its solubility in aqueous media is expected to be pH-dependent due to the basic nitrogen atom in the piperidine ring.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.[7] While an experimentally determined LogP value for **1-(cyclopropylmethyl)piperidin-4-one** is not available, its structure, containing both a polar ketone and a basic nitrogen, as well as a nonpolar cyclopropylmethyl group, suggests a moderate LogP value.

Spectral Data for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. While the full spectral data is not available, a ¹³C NMR spectrum for **1-(cyclopropylmethyl)piperidin-4-one** has been computed.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-(cyclopropylmethyl)piperidin-4-one** would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1700-1725 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The exact mass of **1-(cyclopropylmethyl)piperidin-4-one** is 153.115364 g/mol .[\[4\]](#)

Stability and Storage

The stability of a chemical compound is a critical factor for its handling, storage, and formulation.

Recommended Storage Conditions

It is recommended to store **1-(cyclopropylmethyl)piperidin-4-one** in a cool place, with some suppliers suggesting a storage temperature of 2-8°C.[\[3\]](#)[\[8\]](#) The container should be kept tightly closed in a dry and well-ventilated place.[\[8\]](#)

Stability Considerations

As a piperidin-4-one derivative, the compound may be susceptible to degradation under certain conditions. For instance, some piperidin-4-one analogs have shown sensitivity to hydrolytic cleavage, particularly at acidic pH.[\[9\]](#) Therefore, it is advisable to handle and store this compound under conditions that minimize exposure to strong acids, bases, and high temperatures. General guidelines for stability testing of drug products recommend assessing stability under various stress conditions, including temperature, humidity, and light.[\[10\]](#)[\[11\]](#)

Experimental Protocols for Physicochemical Characterization

To experimentally determine the physicochemical properties of **1-(cyclopropylmethyl)piperidin-4-one**, a series of well-established analytical methods can be employed.

Determination of Melting and Boiling Points

- **Melting Point:** Although it is a liquid at room temperature, the melting point can be determined using a differential scanning calorimeter (DSC).
- **Boiling Point:** The boiling point can be determined using standard distillation apparatus under atmospheric or reduced pressure.

Solubility Determination

A standard shake-flask method can be used to determine the solubility in various solvents, including water, buffers at different pH values, and organic solvents.

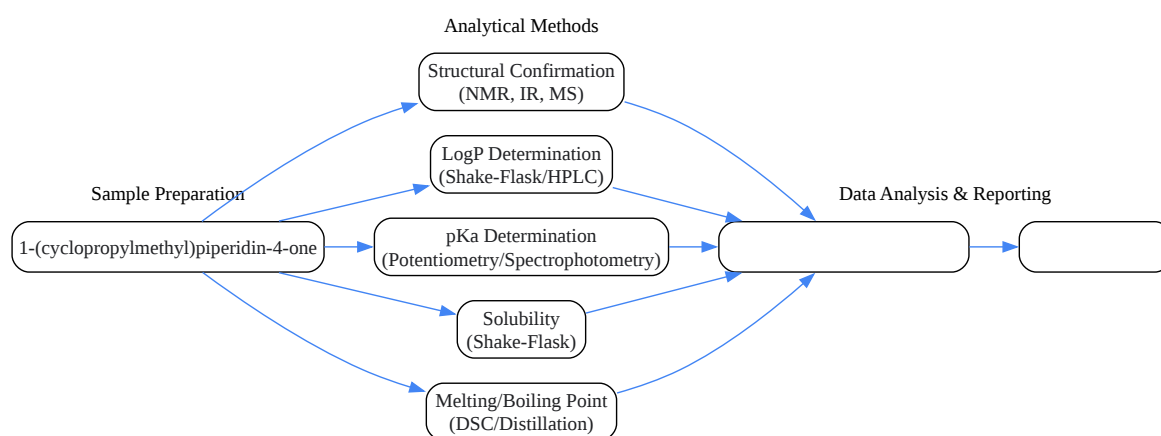
pKa Determination

The pKa can be determined potentiometrically by titrating a solution of the compound with a standard acid or base and monitoring the pH change. Spectrophotometric methods can also be employed if the compound exhibits a change in its UV-Vis spectrum upon ionization.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method, followed by quantification of the compound in both the octanol and aqueous phases using a suitable analytical technique like HPLC-UV.

Workflow for Physicochemical Characterization



[Click to download full resolution via product page](#)

Figure 2. A generalized workflow for the physicochemical characterization of **1-(cyclopropylmethyl)piperidin-4-one**.

Conclusion

This technical guide has provided a detailed overview of the fundamental physicochemical properties of **1-(cyclopropylmethyl)piperidin-4-one**. As a compound with a piperidin-4-one core, it holds significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its chemical identity, physical properties, spectral characteristics, and stability is essential for its effective utilization in research and drug development. The experimental protocols outlined provide a framework for the empirical determination of these crucial parameters, enabling scientists to make informed decisions in their pursuit of new and improved pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(Cyclopropylmethyl)piperidin-4-one | CymitQuimica [cymitquimica.com]
- 3. 49682-96-4 CAS MSDS (1-(cyclopropylmethyl)piperidin-4-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-(Cyclopropylmethyl)piperidin-4-one – Biotuva Life Sciences [biotuva.com]
- 6. chembk.com [chembk.com]
- 7. fiveable.me [fiveable.me]
- 8. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asean.org [asean.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physicochemical properties of 1-(cyclopropylmethyl)piperidin-4-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603175#physicochemical-properties-of-1-cyclopropylmethyl-piperidin-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com